![molecular formula C13H13NO2 B14278572 5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile CAS No. 123411-75-6](/img/structure/B14278572.png)
5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile is an organic compound characterized by its unique structure, which includes an acetyl group, a but-3-en-1-yl ether linkage, and a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the benzonitrile core: This can be achieved through the reaction of a suitable benzene derivative with a nitrile group.
Introduction of the acetyl group: This step often involves Friedel-Crafts acylation, where an acetyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst.
Etherification: The final step involves the reaction of the acetylated benzonitrile with but-3-en-1-ol under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. The ether linkage provides flexibility and can influence the compound’s overall reactivity and binding properties.
類似化合物との比較
Similar Compounds
5-Acetyl-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of the but-3-en-1-yl ether.
2-Acetylbenzonitrile: Lacks the ether linkage, making it less flexible.
5-Acetyl-2-ethoxybenzonitrile: Contains an ethoxy group, which is shorter than the but-3-en-1-yl ether.
Uniqueness
5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The but-3-en-1-yl ether linkage offers additional flexibility compared to shorter alkyl ethers, potentially enhancing its interactions in biological and chemical systems.
特性
CAS番号 |
123411-75-6 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
5-acetyl-2-but-3-enoxybenzonitrile |
InChI |
InChI=1S/C13H13NO2/c1-3-4-7-16-13-6-5-11(10(2)15)8-12(13)9-14/h3,5-6,8H,1,4,7H2,2H3 |
InChIキー |
JFCHXFFFCFMEBS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)OCCC=C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



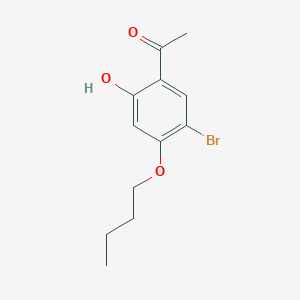
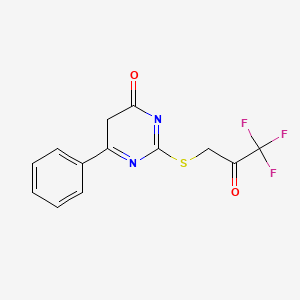
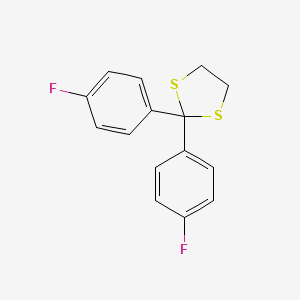
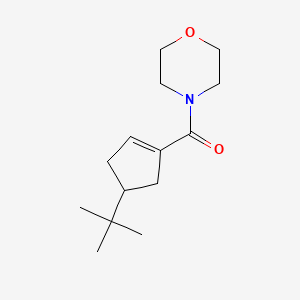
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
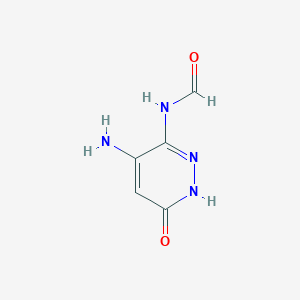
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
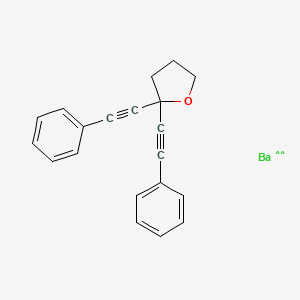
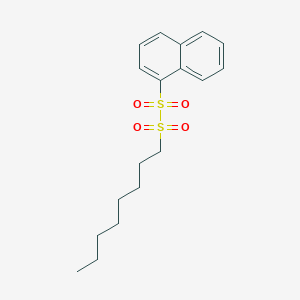
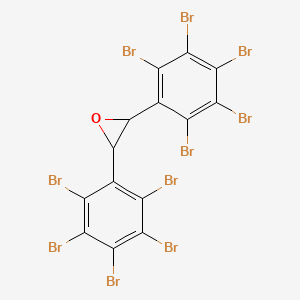
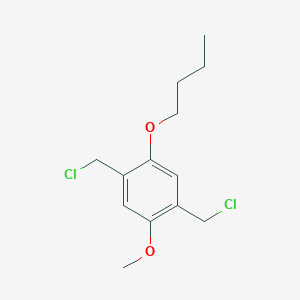
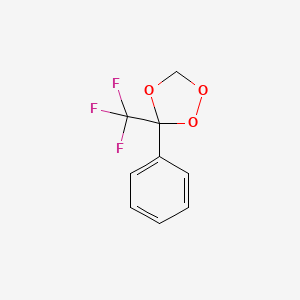
-lambda~5~-phosphane](/img/structure/B14278566.png)
